(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxin moiety with a pyrroloquinoline core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Moiety: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Synthesis of the Pyrroloquinoline Core: This can be achieved through a series of condensation reactions involving aniline derivatives and suitable aldehydes or ketones.
Coupling of the Two Moieties: The final step involves coupling the benzodioxin moiety with the pyrroloquinoline core through an imine formation reaction, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the imine group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion of the imine to an amine.
Substitution: Introduction of alkyl or acyl groups at specific positions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The benzodioxin moiety might interact with hydrophobic pockets in enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-3(1H)-one
Uniqueness
The unique combination of the benzodioxin and pyrroloquinoline moieties in (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C24H24N2O3/c1-5-15-10-17-14(2)13-24(3,4)26-22(17)18(11-15)21(23(26)27)25-16-6-7-19-20(12-16)29-9-8-28-19/h6-7,10-13H,5,8-9H2,1-4H3 |
InChI Key |
AOCBGNNUCJUMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC5=C(C=C4)OCCO5)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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